molecular formula C24H19F2N5O4S B1574429 VU0456940

VU0456940

Cat. No. B1574429
M. Wt: 511.5038
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

VU0456940 is a potent M1 PAM with excellent selectivity (hM1 EC50 = 340 nM, 14-fold leftward shift of the ACh CRC;  hM2–hM5 inactive). VU0456940 potentiated the excitation of a subthreshold concentration of CCh in MSNs. VU0456940 shifted APP processing and engaged the nonamyloidogenic pathway inducing the release of sAPPα in the presence of a 100 nm CCh dose (displayed no activity in the absence of CCh).

Scientific Research Applications

Genome Engineering and CRISPR-Cas9

VU0456940's applications in scientific research are closely linked with the advancements in genome engineering, particularly using CRISPR-Cas9. This technology, often compared to a word processor's search function, allows for precise editing and modulation of DNA sequences in virtually any organism. Its simplicity and scalability have revolutionized the interrogation of mammalian genome function, establishing causal linkages between genetic variations and biological phenotypes (Hsu, Lander, & Zhang, 2014).

Biomedical Applications

In the field of biomedicine, CRISPR technologies, including VU0456940, have shown potential for treating genetic disorders in animals and are poised for use in human diseases, particularly those affecting the eyes and blood. CRISPR-Cas9 is also being employed in targeted cancer therapies, with clinical trials underway in both China and the United States (Barrangou & Doudna, 2016).

properties

Product Name

VU0456940

Molecular Formula

C24H19F2N5O4S

Molecular Weight

511.5038

SMILES

CN1N=CC(C2=CC=C(N3C=C(S(=O)(CC(CC4=NOC(C)=C4)=O)=O)C5=C3C=C(F)C=C5F)C=N2)=C1

Appearance

Solid powder

synonyms

VU-0456940;  VU 0456940;  VU0456940.; 1-[4,6-difluoro-1-[6-(1-methylpyrazol-4-yl)pyridin-3-yl]indol-3-yl]sulfonyl-3-(5-methyl-1,2-oxazol-3-yl)propan-2-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.